molecular formula C₁₆H₉NO₃ B1141891 4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid CAS No. 799798-33-7

4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid

Cat. No.: B1141891
CAS No.: 799798-33-7
M. Wt: 263.25
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzoic acid moiety linked to a non-2-ene-4,6,8-triynoyl group through an amide bond. Its distinct structure makes it an interesting subject for research in organic chemistry and related disciplines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid typically involves the following steps:

    Formation of the Non-2-ene-4,6,8-triynoyl Group: This step involves the preparation of the non-2-ene-4,6,8-triynoyl moiety through a series of reactions, including alkyne coupling and enyne formation.

    Amide Bond Formation: The non-2-ene-4,6,8-triynoyl group is then coupled with 4-aminobenzoic acid using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound can interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic Acid: A simpler analog with a similar benzoic acid moiety but lacking the non-2-ene-4,6,8-triynoyl group.

    Non-2-ene-4,6,8-triynoyl Derivatives: Compounds featuring the non-2-ene-4,6,8-triynoyl group but with different substituents.

Uniqueness

4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid stands out due to its unique combination of a benzoic acid moiety and a non-2-ene-4,6,8-triynoyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-(non-2-en-4,6,8-triynoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO3/c1-2-3-4-5-6-7-8-15(18)17-14-11-9-13(10-12-14)16(19)20/h1,7-12H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNUDGJNLWIUAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC#CC#CC=CC(=O)NC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50823403
Record name 4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50823403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799798-33-7
Record name 4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50823403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid
Reactant of Route 2
4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid
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4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid
Reactant of Route 4
4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid
Reactant of Route 5
4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid
Reactant of Route 6
4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid

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